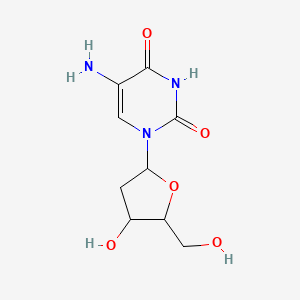

5-AMINO-2'-DEOXYURIDINE FREE BASE

Description

Historical Context and Development within Nucleoside Analog Chemistry

The development of 5-amino-2'-deoxyuridine (B1199347) is rooted in the broader history of nucleoside analog chemistry, a field that has been pivotal in advancing our understanding of nucleic acid function and in the development of therapeutic agents. nih.govwikipedia.orgnih.gov The synthesis of analogs with modifications to the heterocyclic base, the sugar moiety, or the phosphodiester backbone has been a major focus of chemical and biological research for decades. rsc.orgresearchgate.net

In the realm of 5-substituted 2'-deoxyuridine (B118206) analogs, research has been extensive, driven by the quest for compounds with antiviral and anticancer properties, as well as for molecular probes to study cellular processes. nih.govnih.govosti.gov The journey towards 5-amino-dU as a research tool was specifically driven by the need for more efficient and reliable methods to map protein-DNA binding sites at high resolution. acs.orgnih.gov

Prior to the widespread use of 5-amino-dU, another thymidine (B127349) analog, 5-hydroxy-2'-deoxyuridine (B1206715) (5-hydroxy-dU), was employed in a technique known as template-directed interference (TDI) footprinting. acs.org However, 5-hydroxy-dU proved to be a suboptimal substrate for DNA polymerases like Taq polymerase, leading to difficulties in amplifying certain DNA sequences. This limitation spurred the design and synthesis of a new thymidine analog that would exhibit improved performance in enzymatic reactions. 5-amino-2'-deoxyuridine was thus developed as a superior alternative, demonstrating more robust incorporation into DNA during polymerase chain reaction (PCR). acs.org

Significance as a Modified Nucleoside in Biochemical and Molecular Biology Investigations

The significance of 5-amino-2'-deoxyuridine lies in its unique properties as a modified nucleoside that can be enzymatically incorporated into a growing DNA strand and subsequently detected or manipulated. acs.orgnih.gov Its primary and most well-documented application is in template-directed interference (TDI) footprinting, a powerful biochemical method used to determine the precise DNA bases that are in close contact with a binding protein. acs.orgnih.govsigmaaldrich.com

The process of TDI footprinting using 5-amino-dU involves several key steps:

Enzymatic Incorporation: 5-Amino-2'-deoxyuridine 5'-triphosphate (5-amino-dUTP) is used as a substrate for a DNA polymerase, typically in a PCR reaction. acs.org It is incorporated into the DNA strand at positions where thymidine would normally occur. acs.org

Protein Binding: The resulting DNA, containing statistically distributed 5-amino-dU residues, is incubated with the DNA-binding protein of interest. acs.org

Selective Chemical Cleavage: The unique chemical reactivity of the 5-amino group allows for selective cleavage of the DNA backbone at the sites of incorporation. acs.org This is often achieved by treatment with potassium permanganate (B83412) followed by piperidine. acs.org

Analysis: The cleavage products are then analyzed by gel electrophoresis. Positions where the 5-amino-dU modification interferes with protein binding will be underrepresented in the population of protein-bound DNA fragments, revealing the critical contact points between the protein and the DNA. acs.org

The improved efficiency of 5-amino-dU incorporation by Taq polymerase compared to 5-hydroxy-dU makes it a more reliable and versatile tool for these intricate footprinting experiments. rsc.orgacs.org

Overview of Research Trajectories and Potential Applications as a Research Tool

The primary and most established research application for 5-amino-2'-deoxyuridine is as a critical component in TDI footprinting experiments to elucidate protein-DNA interactions. acs.orgnih.gov However, its utility extends to other potential applications within molecular biology research.

One promising area is in the preparation of labeled probes for DNA microarray analysis. acs.org The amino group at the 5-position provides a convenient handle for the attachment of reporter molecules, such as fluorescent dyes. This allows for the generation of randomly labeled DNA probes that can be used to query the vast number of spots on a microarray chip, facilitating large-scale gene expression analysis and genotyping. sinica.edu.twcdilabs.comyoutube.com

Furthermore, 5-amino-2'-deoxyuridine serves as a building block for the synthesis of modified oligonucleotides. nih.govglenresearch.comharvard.edu These modified oligonucleotides can be functionalized with a variety of molecules, including fluorophores and biotin, to create highly specific probes for various research applications, such as in situ hybridization and affinity purification of nucleic acid-binding proteins. sinica.edu.twnih.gov The ability to introduce amino groups into synthetic DNA opens up possibilities for creating novel nucleic acid-based tools and materials.

While the primary focus of 5-amino-2'-deoxyuridine research has been as a tool for studying DNA-protein interactions, its properties as a modified nucleoside suggest its potential for broader applications in the ongoing exploration of nucleic acid structure, function, and recognition.

Data Tables

Table 1: Chemical Properties of 5-AMINO-2'-DEOXYURIDINE FREE BASE

| Property | Value | Source |

| Molecular Formula | C₉H₁₃N₃O₅ | nih.gov |

| Molecular Weight | 243.22 g/mol | nih.gov |

| IUPAC Name | 5-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione | |

| CAS Number | 5536-30-1 |

Table 2: Comparison of Thymidine Analogs for TDI Footprinting

| Feature | 5-Hydroxy-2'-deoxyuridine (5-hydroxy-dU) | 5-Amino-2'-deoxyuridine (5-amino-dU) | Source |

| Modification at 5-position | Hydroxyl group (-OH) | Amino group (-NH₂) | acs.org |

| Substrate for Taq Polymerase | Less efficient | More efficient | acs.org |

| Performance in PCR | Can lead to difficulty with amplification of certain sequences | Supports robust DNA polymerization | acs.org |

| Application in TDI Footprinting | Previously used standard | Recommended replacement for improved performance | acs.org |

Structure

3D Structure

Properties

Molecular Formula |

C9H13N3O5 |

|---|---|

Molecular Weight |

243.22 g/mol |

IUPAC Name |

5-amino-1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |

InChI |

InChI=1S/C9H13N3O5/c10-4-2-12(9(16)11-8(4)15)7-1-5(14)6(3-13)17-7/h2,5-7,13-14H,1,3,10H2,(H,11,15,16) |

InChI Key |

OZMVAFPILSPXRM-UHFFFAOYSA-N |

Canonical SMILES |

C1C(C(OC1N2C=C(C(=O)NC2=O)N)CO)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Modifications of 5 Amino 2 Deoxyuridine Free Base

Total Synthesis Pathways for 5-Amino-2'-deoxyuridine (B1199347)

The total synthesis of 5-amino-2'-deoxyuridine often commences from readily available, naturally occurring nucleosides, which are then chemically transformed into the desired analog.

Precursor Compounds and Derivatization from Naturally Occurring Nucleosides (e.g., Uridine)

The synthesis of 5-amino-2'-deoxyuridine can be achieved starting from the naturally occurring nucleoside, uridine (B1682114). nih.gov A common strategy involves the initial conversion of uridine to 2'-deoxyuridine (B118206). Another key precursor is 5-bromo-2'-deoxyuridine (B1667946) (5-bromo-dU). acs.org This brominated derivative serves as a crucial intermediate for the introduction of the amino group at the 5-position of the pyrimidine (B1678525) ring. The derivatization of these natural nucleosides is a foundational step in the synthetic pathway.

Key Chemical Reactions and Mechanisms (e.g., Staudinger Reaction, Ammonolysis)

Two principal reactions are pivotal in the synthesis of 5-amino-2'-deoxyuridine and its analogs: the Staudinger reaction and ammonolysis.

The Staudinger reaction provides a mild and efficient method for the reduction of azides to amines. wikipedia.orgnumberanalytics.com In the context of nucleoside synthesis, a 5'-azido derivative of 2'-deoxyuridine is prepared and then treated with a phosphine (B1218219), such as triphenylphosphine. nih.govnih.gov This reaction proceeds through the formation of an iminophosphorane intermediate, which is subsequently hydrolyzed to yield the 5'-amino-2'-deoxyuridine and a phosphine oxide byproduct. wikipedia.org The mechanism involves the nucleophilic attack of the phosphine on the terminal nitrogen of the azide, leading to the expulsion of dinitrogen gas and the formation of the iminophosphorane. wikipedia.org

Ammonolysis offers a more direct route to 5-amino-2'-deoxyuridine from 5-bromo-2'-deoxyuridine. acs.org This reaction involves treating 5-bromo-dU with liquid ammonia (B1221849) at elevated temperatures. acs.org The ammonia acts as a nucleophile, displacing the bromine atom at the 5-position of the uracil (B121893) base to install the amino group. acs.org

Protecting Group Strategies in Nucleoside Synthesis

Protecting groups are essential in nucleoside synthesis to prevent unwanted side reactions at reactive functional groups, such as the hydroxyl groups of the deoxyribose sugar and the exocyclic amino groups of the nucleobases. umich.edu The choice of protecting groups is critical and must be compatible with the reaction conditions employed throughout the synthetic sequence. umich.eduorganic-chemistry.org

Synthesis of 5'-Position Modified 2'-Deoxyuridine Analogs

Modifications at the 5'-position of 2'-deoxyuridine can lead to analogs with unique biological properties.

Strategies for Introducing Amino Functionalities at the 5'-Position

The introduction of an amino group at the 5'-position of the deoxyribose sugar moiety transforms the nucleoside into a 5'-amino-5'-deoxy analog, a valuable building block for various biological applications due to the increased reactivity of the amino group compared to a hydroxyl group. nih.gov A prominent strategy for this modification involves the synthesis of 5'-azido-2',5'-dideoxy intermediates from their naturally occurring nucleoside precursors. nih.gov This azido (B1232118) group can then be efficiently reduced to the desired 5'-amino group using the Staudinger reaction. nih.gov This synthetic route has been successfully applied to a range of nucleosides, including the deoxyribose analogs of adenosine (B11128), cytidine (B196190), guanosine (B1672433), inosine, and uridine. nih.gov The resulting 5'-amino-2',5'-dideoxynucleosides are key precursors for further chemical modifications and enzymatic manipulations. nih.gov

Conversion of Modified Nucleosides to Corresponding Triphosphates

The biological activity of nucleoside analogs is contingent upon their conversion to the corresponding 5'-triphosphate form. Several chemical and enzymatic methods have been developed for this crucial phosphorylation step.

Chemical Synthesis: A standard chemical procedure for triphosphorylation involves the reaction of the nucleoside with phosphorus oxychloride (POCl₃) at low temperatures, followed by the addition of a pyrophosphate salt, such as tributylammonium (B8510715) pyrophosphate, to complete the triphosphate chain. acs.org Another approach utilizes trisodium (B8492382) trimetaphosphate in the presence of tris(hydroxymethyl)aminomethane (Tris) for a high-yield conversion of 5'-amino-5'-deoxythymidine (B1215968) and other modified nucleosides to their 5'-N-triphosphates. nih.gov

Enzymatic Synthesis: Enzymatic cascade reactions offer a "one-pot" alternative that often proceeds with higher selectivity and avoids the need for protecting groups. nih.govresearchgate.net These cascades typically employ a nucleoside kinase to convert the nucleoside to its 5'-monophosphate, followed by one or more polyphosphate kinases (PPKs) to sequentially add the remaining phosphate (B84403) groups, using a donor like ATP or polyphosphate. nih.govresearchgate.net For instance, a versatile three-enzyme cascade has been demonstrated for the triphosphorylation of a broad range of nucleoside analogues. researchgate.net

| Enzymatic Cascade | Nucleoside Kinase (e.g., ScADK, MjNK)Polyphosphate Kinase (e.g., AjPPK2-II, SmPPK2-I) | "One-pot" reaction, high selectivity, avoids protecting groups. | 8% to 72% | researchgate.net |

C5-Position Functionalization and Derivatization for Research Probes

The C5-position of the pyrimidine base of 2'-deoxyuridine is a common site for modification as it does not typically interfere with Watson-Crick base pairing, making C5-modified nucleotides effective substrates for DNA polymerases. nih.gov This allows for the incorporation of functional groups into newly synthesized DNA for a variety of applications. nih.gov

Incorporation of Linkers (e.g., Alkyl, Alkenyl, Alkynyl) at the C5-Position

Attaching a linker to the C5-position is the first step in creating a functionalized probe. The nature of this linker can significantly influence the properties of the resulting nucleoside and any oligonucleotide into which it is incorporated. nih.govnih.gov Pyrimidine nucleosides functionalized at the C5 position with aminoalkyl side chains have been used extensively for attaching labels and reporter groups. nih.govnih.gov

Commonly used linkers include:

Alkyl Chains: Simple linkers like a propyl group can be attached, though they may lead to some destabilization of DNA duplexes. nih.govnih.gov

Alkenyl Chains: Linkers containing a double bond, such as Z- or E-propenyl groups, have been studied. The E-alkenyl analogue tends to have stability similar to unmodified structures, while the Z-alkenyl analogue can be destabilizing. nih.govnih.gov

Alkynyl Chains: Propargyl (prop-1-ynyl) linkers are particularly effective. C5-propynyl-2'-deoxyuridine is known to enhance base stacking and stabilize DNA duplexes and triplexes. nih.govnih.gov The propargylamino linker is a key precursor for further conjugation. nih.gov

Polyethylene Glycol (PEG) Linkers: PEG linkers of varying lengths are used to improve water solubility and to act as spacers between the nucleobase and a reporter molecule. nih.gov

Table 2: Properties of C5-Linked 2'-Deoxyuridines

| Linker Type | Specific Example | Key Property | pKa of Terminal Amino Group | Reference |

|---|---|---|---|---|

| Alkyl | 3-aminopropyl | Destabilizes duplexes to some extent. | 10.0 | nih.govnih.gov |

| Z-Alkenyl | Z-3-aminoprop-1-enyl | Destabilizing; preference for cisoid conformation. | 9.3 | nih.govnih.gov |

| E-Alkenyl | E-3-aminoprop-1-enyl | Stability similar to unmodified DNA; exists in transoid conformation. | 9.5 | nih.govnih.gov |

| Alkynyl | 3-aminoprop-1-ynyl (Propargylamino) | Enhances stability of duplexes and triplexes. | 8.5 | nih.govnih.gov |

| PEG | O-propargyl-PEG | Maintains good water solubility. | N/A | nih.gov |

Conjugation with Reporter Molecules and Other Functional Groups

Once a linker is in place, a wide variety of reporter molecules and functional groups can be attached, enabling the creation of tailored probes for specific research purposes. nih.govnih.gov The amino group on an alkyl or alkynyl linker is a common handle for these conjugation reactions. nih.govnih.gov

For example, oligonucleotides bearing an aliphatic amino group at the C5-position of deoxyuridine have been synthesized and subsequently conjugated with various moieties. nih.gov In other work, C5-propargylamino-dUTP has been used as a precursor to which reporter-linker units are attached using a coupling agent. nih.gov

Examples of conjugated functional groups include:

Photoactive Groups: Molecules like p-azidotetrafluorobenzamido, 2-nitro-5-azidobenzamido, or p-azidobenzamido can be attached for photo-crosslinking studies. nih.gov

Alkylating Groups: A 4-[N-(2-chloroethyl)-N-methylamino]benzyl group can be added to create a reactive probe capable of alkylating target molecules. nih.gov

Intercalating Agents: N-(2-hydroxyethyl)phenazinium can be conjugated to the linker, which can then intercalate into the DNA structure, often increasing duplex stability. nih.gov

Anionic Reporter Groups: Trimesic acid can be tethered to the nucleobase via a PEG linker to create polyanionic nucleotides, which may be valuable in certain diagnostic systems. nih.gov

Table 3: Examples of Conjugated Functional Groups at the C5-Position

| Functional Group Class | Specific Example | Linker Used | Purpose/Application | Reference |

|---|---|---|---|---|

| Photoactive | p-Azidotetrafluorobenzamido | Aliphatic amino linker | Photoaffinity labeling | nih.gov |

| Alkylating | 4-[N-(2-chloroethyl)-N-methylamino]benzyl | Aliphatic amino linker | Covalent modification of targets | nih.gov |

| Intercalating | N-(2-hydroxyethyl)phenazinium | Aliphatic amino linker | DNA stabilization, probing | nih.gov |

| Anionic Reporter | Trimesic acid | Propargylamino + PEG linker | Diagnostic probes | nih.gov |

Biochemical Interactions and Molecular Mechanisms of 5 Amino 2 Deoxyuridine Free Base Analogs

Integration into DNA and RNA Structures

The ability of a nucleoside analog to be incorporated into a growing nucleic acid chain is fundamental to its biological activity. This section delves into the enzymatic incorporation of 5-amino-2'-deoxyuridine (B1199347), its base-pairing fidelity, and its impact on the structural integrity of DNA and RNA.

Enzymatic Polymerase Incorporation into Nucleic Acids (e.g., Klenow Fragment, Taq DNA Polymerase)

The triphosphate form of 5-amino-2'-deoxyuridine (5-amino-dUTP) has been shown to be a substrate for DNA polymerases, enabling its incorporation into DNA strands. nih.govnih.govnih.gov Notably, both the Klenow fragment of E. coli DNA polymerase I and the thermostable Taq DNA polymerase can utilize 5-amino-dUTP. nih.govnih.gov

Research indicates that 5-amino-dUTP is incorporated more readily into DNA during enzymatic polymerization than other analogs like 5-hydroxy-dUTP, particularly by Taq DNA polymerase. nih.gov In fact, 5-amino-dUTP can support robust DNA polymerization even when it completely replaces thymidine (B127349) triphosphate (dTTP) in PCR amplifications. nih.gov The Klenow fragment (exo-), which lacks 3'→5' exonuclease (proofreading) activity, has also been shown to efficiently incorporate 5'-amino-dNTPs, leading to the generation of long polynucleotide chains containing the modified nucleotide. nih.gov

Table 1: Enzymatic Incorporation of 5-amino-2'-deoxyuridine Triphosphate

| Enzyme | Substrate Activity | Observations |

| Klenow Fragment (E. coli DNA Polymerase I) | Yes | Efficiently incorporates 5'-amino-dNTPs, allowing for the synthesis of long modified DNA strands. nih.gov |

| Taq DNA Polymerase | Yes | Supports robust polymerization, even with complete replacement of dTTP. nih.govnih.gov More readily incorporates 5-amino-dUTP compared to 5-hydroxy-dUTP. nih.gov |

Fidelity of Base-Pairing with Complementary Nucleotides (e.g., Adenosine)

The fidelity of DNA replication is paramount for maintaining genomic integrity. When a nucleoside analog is incorporated, its ability to form stable and specific base pairs with its complementary nucleotide is a critical determinant of its mutagenic potential. 5-Amino-2'-deoxyuridine is an analog of thymidine and is thus expected to pair with adenosine (B11128).

Qualitative analysis from PCR experiments using Taq DNA polymerase suggests that 5-amino-dU faithfully base-pairs with adenosine. This is inferred from the observation that chemical cleavage specific to the incorporated analog occurs only at the expected thymidine positions in the DNA sequence. nih.gov This indicates that the modification at the C5 position does not fundamentally alter the Watson-Crick base-pairing face of the uracil (B121893) ring. The structural similarity between dU/A and T/A base pairs generally allows for high-fidelity replication by most DNA polymerases. nih.govoup.com However, quantitative data on the misincorporation frequency of 5-amino-dUTP opposite other bases or the fidelity of polymerases when reading a template containing 5-amino-2'-deoxyuridine is not extensively detailed in the available literature.

Influence on Nucleic Acid Conformation and Stability

The introduction of a modified nucleoside can alter the local and global conformation of a nucleic acid duplex, which in turn can affect its stability and recognition by proteins. The amino group at the C5 position of 5-amino-2'-deoxyuridine can influence these properties.

However, the thermodynamic stability of the DNA duplex can be affected. Studies on 5-hydroxy-2'-deoxycytidine, another C5-modified pyrimidine (B1678525), have shown that this lesion can be highly destabilizing to a DNA duplex. nih.gov The specific impact of the 5-amino group on the thermodynamic stability of a DNA duplex containing 5-amino-2'-deoxyuridine paired with adenosine has not been extensively quantified in the reviewed literature.

Interactions with Nucleic Acid Modifying Enzymes

The presence of a modified nucleotide within a nucleic acid sequence can significantly impact the function of enzymes that act upon DNA and RNA. This section examines the substrate specificity of DNA polymerases for 5-amino-2'-deoxyuridine and the effects of this analog on the process of transcription by RNA polymerases.

Substrate Specificity and Efficiency for DNA Polymerases

The efficiency with which a DNA polymerase incorporates a nucleotide analog is a measure of its substrate specificity. As mentioned previously, both Klenow fragment and Taq DNA polymerase utilize 5-amino-dUTP as a substrate. nih.govnih.gov The efficiency of this process is influenced by both the polymerase and the specific chemical nature of the analog. nih.gov

Kinetic studies on various DNA polymerases and modified dNTPs have established that the incorporation efficiency is determined by parameters such as the Michaelis constant (Km) and the maximum reaction velocity (Vmax). researchgate.netmdpi.com For some C5-modified dUTPs, it has been shown that analogs with a protonated amino group can lead to lower PCR product yields, suggesting an unfavorable electrostatic interaction with the polymerase. nih.govsemanticscholar.org This highlights the importance of the local chemical environment within the enzyme's active site in accommodating modified substrates. While specific Km and Vmax values for the incorporation of 5-amino-dUTP by various DNA polymerases are not detailed in the available literature, the successful use of this analog in PCR indicates that it is a reasonably good substrate for thermostable polymerases like Taq. nih.govnih.gov

Table 2: Substrate Considerations for DNA Polymerases with Modified dUTPs

| Factor | Influence on Incorporation | Reference |

| Polymerase Type | Different polymerases exhibit varying efficiencies for incorporating nucleotide analogs. | tandfonline.com |

| C5 Substituent | The chemical properties (e.g., charge, steric bulk) of the group at the C5 position affect substrate recognition and incorporation. | nih.govsemanticscholar.org |

| Electrostatic Interactions | Protonated amino groups on C5-linked substituents can negatively impact PCR yield, suggesting unfavorable interactions with the polymerase. | nih.govsemanticscholar.org |

Reactivity with RNA Polymerases and Impact on Transcriptional Processes

The presence of modified bases in a DNA template can have significant consequences for transcription, the process of synthesizing RNA from a DNA template. Studies have shown that the presence of deoxyuridine (dU) in a DNA template can have an inhibitory and mutagenic effect on transcription by both T7 RNA polymerase and human RNA polymerase II. nih.govoup.comnih.gov These effects are thought to arise from the decreased thermodynamic stability and increased dynamics of dU/A base pairs in the DNA. nih.govnih.gov

When considering 5-amino-2'-deoxyuridine, the amino group at the C5 position introduces an additional chemical feature that could modulate the interaction with RNA polymerases. While direct studies on the transcriptional consequences of a 5-amino-2'-deoxyuridine residue within a DNA template are limited, research on the incorporation of 5-position modified UTP derivatives by T7 RNA polymerase provides some insight. In one study, a UTP analog with an amino group at the C5 position (linked via an amide) was found to have a significantly higher Km value compared to unmodified UTP, indicating a lower binding affinity for the polymerase active site. nih.gov However, the Vmax was similar to that of UTP, suggesting that once bound, the incorporation did not impede transcript elongation. nih.gov

It is important to note that these findings relate to the incorporation of a modified ribonucleotide into the growing RNA chain, not the reading of a modified deoxyribonucleotide in the DNA template. The presence of 5-amino-2'-deoxyuridine in the template strand could potentially alter promoter recognition, transcription initiation, or the fidelity of the RNA polymerase, but further specific research is needed to elucidate these effects.

Substrate Properties for DNA Ligases and Formation of Phosphoramidate (B1195095) Bonds

The substitution of the 5'-hydroxyl group of a deoxynucleoside with an amino group, as seen in 5'-amino-2'-deoxyuridine, is a critical modification that fundamentally alters its chemical reactivity. This change allows for the formation of a phosphoramidate bond (P-N) in place of the natural phosphodiester bond (P-O) during nucleic acid synthesis or ligation. Phosphoramidate linkages are of significant interest in the development of therapeutic oligonucleotides due to their unique chemical properties.

While direct, extensive studies on 5-amino-2'-deoxyuridine as a substrate for DNA ligases are not widely documented, the principles of phosphoramidate chemistry are well-established. DNA ligases catalyze the formation of a phosphodiester bond between the 3'-hydroxyl and 5'-phosphate of adjacent nucleotides. The presence of a 5'-amino group on a terminal nucleotide presents a nucleophilic nitrogen, which can potentially attack the activated 5'-phosphate of an adjacent strand, leading to a phosphoramidate linkage. Research into oligonucleotides containing methoxyethylphosphoramidate linkages has demonstrated their utility and nuclease resistance. researchgate.net The efficacy of these compounds underscores the viability of the phosphoramidate backbone in biological systems. researchgate.net Furthermore, studies involving other modified nucleotides, such as those with a 2'-amino-5'-S-phosphorothiolate linkage, have been explored in the context of ligation, indicating that ligases can recognize and potentially act on backbones with non-traditional linkages. acs.org The potential for 5'-amino-2'-deoxyuridine to serve as a substrate in ligation reactions to form stable phosphoramidate bonds remains an area of interest for creating novel nucleic acid structures.

Investigations into Resistance to Nucleolytic Enzymes

A primary driver for the development of nucleoside analogs is to enhance their stability in biological environments, which are rich in nucleolytic enzymes that rapidly degrade natural DNA and RNA. Modifications to the nucleoside, either on the base, sugar, or phosphate (B84403) backbone, can confer significant resistance to these enzymes.

Analogs of 5-amino-2'-deoxyuridine have been specifically shown to increase the stability of oligonucleotides against nuclease degradation. In one study, oligonucleotides containing 5-(N-aminohexyl)carbamoyl-2'-deoxyuridines, a derivative of 5-amino-2'-deoxyuridine, were synthesized and tested for their resistance to S1 endonuclease. nih.govoup.comnih.gov The results clearly demonstrated that the stability of the oligonucleotides to nucleolytic hydrolysis increased as the number of modified uridine (B1682114) analogs increased. oup.comnih.gov This enhanced resistance is attributed to the structural alteration conferred by the modification, which interferes with the nuclease's ability to recognize and cleave the phosphodiester backbone. oup.com

The following table summarizes the findings on the increased stability of oligonucleotides modified with 5-(N-aminohexyl)carbamoyl-2'-deoxyuridines (Hs) against S1 endonuclease, as compared to an unmodified oligonucleotide.

| Number of Hs Modifications | Half-Life (T1/2) in minutes | Fold Increase in Stability vs. Unmodified |

| 0 (Unmodified) | 3.5 | 1.0 |

| 8 | 25 | ~7.1 |

| Data sourced from studies on oligodeoxynucleotides containing 5-(N-aminohexyl)carbamoyl-2'-deoxyuridines. oup.com |

This principle is supported by broader research into nucleic acid modifications. Phosphoramidate linkages are well-known to be more resistant to nucleases than standard phosphodiester bonds. researchgate.net Other modifications, such as 2'-O-Methyl and 2'-fluoro groups, also enhance nuclease resistance, often by altering the sugar pucker conformation and sterically hindering enzyme access. synoligo.comidtdna.com The introduction of amino groups, such as in 4′‐C‐aminoethoxy‐modified DNA, has also been shown to increase serum stability by several folds compared to unmodified DNA. researchgate.net These collective findings establish that amino-group modifications, including those related to 5-amino-2'-deoxyuridine, are an effective strategy for increasing the longevity of oligonucleotides in enzymatic environments.

Mechanistic Probes in Cellular Processes

Elucidation of RNA Editing Mechanisms

RNA editing is a crucial cellular process that alters the sequence of RNA molecules post-transcription, most commonly through the deamination of bases, such as adenosine-to-inosine (A-to-I) or cytidine-to-uridine (C-to-U) editing. nih.govyoutube.com These changes can alter codons, create or remove splice sites, and diversify the proteome. youtube.com Nucleoside analogs are valuable tools for investigating the mechanisms of the enzymes responsible for this editing, such as Adenosine Deaminases Acting on RNA (ADARs) and Cytidine (B196190) Deaminases (e.g., APOBECs). nih.gov

By incorporating a nucleoside analog into a target RNA sequence, researchers can probe the structural and chemical requirements of the enzyme's active site. For instance, studies have used guide RNAs containing modified bases to understand and even redirect the activity of engineered ADAR enzymes. nih.gov The introduction of a deoxycytidine opposite a target adenosine has been shown to enhance editing by a hyperactive ADAR2 variant, demonstrating the utility of analogs in mechanistic studies. nih.gov

While specific studies employing 5-amino-2'-deoxyuridine to probe RNA editing are not prominent, its potential as a research tool can be inferred. As an analog of thymidine, and by extension uridine, it could be incorporated into synthetic RNA substrates to study C-to-U editing enzymes. By placing 5-amino-2'-deoxyuridine at or near the target cytidine, scientists could assess how this modification affects substrate binding and the catalytic efficiency of cytidine deaminases, thereby providing insights into the enzyme's recognition and mechanism.

Research into Nucleic Acid Synthesis and Modification Pathways

Analogs of 5-amino-2'-deoxyuridine have proven to be effective substrates for DNA polymerases, making them excellent tools for studying the pathways of nucleic acid synthesis and modification. nih.govnih.gov The triphosphate form of the analog, 5-amino-2'-deoxyuridine 5'-triphosphate, was synthesized and found to be a substrate for Taq DNA polymerase. nih.gov Research showed that it was incorporated into DNA more readily than a similar analog, 5-hydroxy-dU, highlighting its efficiency in enzymatic polymerization. nih.govresearchgate.net

Further studies expanded this work to a broader range of 5'-amino-2',5'-dideoxy analogs, including those derived from adenosine, cytidine, guanosine (B1672433), and thymidine. nih.gov These analogs were efficiently converted to their 5'-N-triphosphate forms and successfully incorporated into DNA by the Klenow fragment of Escherichia coli DNA polymerase I. nih.gov A key advantage of these analogs is that the resulting modified DNA can be specifically cleaved at the site of the incorporated analog under mild acid conditions, a feature that is highly useful for genomic sequence analysis. nih.gov

The table below summarizes the demonstrated utility of these analogs as substrates for different DNA polymerases.

| Analog | Polymerase | Finding | Reference |

| 5-Amino-2'-deoxyuridine 5'-triphosphate | Taq DNA Polymerase | Successful incorporation into DNA. | nih.gov |

| 5'-Amino-2',5'-dideoxyadenosine-5'-N-triphosphate | Klenow Fragment (E. coli DNA Pol I) | Efficient incorporation into DNA. | nih.gov |

| 5'-Amino-2',5'-dideoxycytidine-5'-N-triphosphate | Klenow Fragment (E. coli DNA Pol I) | Efficient incorporation into DNA. | nih.gov |

| 5'-Amino-2',5'-dideoxyguanosine-5'-N-triphosphate | Klenow Fragment (E. coli DNA Pol I) | Efficient incorporation into DNA. | nih.gov |

| 5'-Amino-5'-deoxythymidine-5'-N-triphosphate | Klenow Fragment (E. coli DNA Pol I) | Efficient incorporation into DNA. | nih.gov |

This body of research confirms that 5-amino-2'-deoxyuridine and its related compounds are valuable probes for investigating the mechanisms of DNA polymerases and for developing new tools for nucleic acid manipulation. mdpi.comnih.govmdpi.com

Investigation of Deoxynucleoside Triphosphate Pool Dynamics (as experimental tools)

The cellular pools of deoxynucleoside triphosphates (dNTPs) are tightly regulated and their balance is critical for the fidelity of DNA replication and repair. Thymidine analogs, such as 5-bromo-2'-deoxyuridine (B1667946) (BrdU) and 5-ethynyl-2'-deoxyuridine (B1671113) (EdU), are widely used to monitor DNA synthesis and cell proliferation. mdpi.com These compounds are taken up by cells, phosphorylated to their triphosphate forms, and compete with the endogenous deoxythymidine triphosphate (dTTP) for incorporation into newly synthesized DNA by polymerases. mdpi.com

5-amino-2'-deoxyuridine can serve as an experimental tool in a similar capacity. Once administered to cells, it would enter the same metabolic pathway as thymidine, ultimately being converted to 5-amino-2'-deoxyuridine 5'-triphosphate. This analog would then compete with the natural dTTP pool for incorporation into DNA. By measuring the rate of incorporation of the 5-amino analog under various experimental conditions—such as throughout the cell cycle, in response to drug treatment, or in DNA repair-deficient cell lines—researchers can indirectly study the dynamics of the endogenous dTTP pool. For example, a higher incorporation rate of the analog might suggest a depletion of the natural dTTP pool, providing valuable information about cellular metabolism and the regulation of DNA synthesis. The use of analogs like EdU has already shown that such approaches can reveal cytotoxicity and genotoxicity, particularly in cells with defects in DNA repair pathways, offering a powerful method to probe these critical cellular processes. mdpi.com

Advanced Research Applications of 5 Amino 2 Deoxyuridine Free Base and Its Derivatives

Nucleic Acid Labeling and Chemical Bioconjugation

The primary amino group on 5-amino-2'-deoxyuridine (B1199347) and its derivatives serves as a versatile chemical handle for attaching various molecules to DNA and oligonucleotides. This functionality is central to numerous labeling and bioconjugation strategies.

Site-Specific Labeling of Oligonucleotides and Polynucleotides

The incorporation of 5-amino-2'-deoxyuridine and its aminoallyl derivatives into DNA is a widely used method for nucleic acid labeling. nih.govnih.gov The triphosphate form, such as 5-aminoallyl-2'-deoxyuridine-5'-triphosphate, can be enzymatically incorporated into DNA during processes like PCR, reverse transcription, nick translation, and random-primed labeling. lifesct.comabpbio.com This enzymatic incorporation results in amine-modified DNA. abpbio.com

Once incorporated, the reactive primary amino group allows for subsequent covalent attachment of a wide variety of molecules, including:

Fluorescent dyes: For visualization of nucleic acids in applications like Fluorescence in situ Hybridization (FISH). lifesct.comthermofisher.com

Biotin: For affinity purification and detection. lifesct.comabpbio.com

Haptens: For immunological detection. lifesct.comabpbio.com

This two-step labeling method, where the modified nucleoside is first incorporated and then labeled, is often more cost-effective than using pre-labeled nucleotides. lifesct.comabpbio.com The ability to introduce a reactive group at specific sites enables the precise placement of labels within an oligonucleotide sequence, which is crucial for many advanced research applications. nih.govsemanticscholar.org

Cross-Linking Methodologies for Protein-Nucleic Acid Complexes

Understanding the intricate interactions between proteins and nucleic acids is fundamental to molecular biology. 5-Amino-2'-deoxyuridine has proven to be a valuable tool in high-resolution footprinting of protein-DNA complexes. nih.govacs.org When incorporated into DNA, this analogue can act as an interference probe. nih.govacs.org

The methodology involves synthesizing DNA with 5-amino-2'-deoxyuridine triphosphate, which is a substrate for DNA polymerases like Taq polymerase. nih.govacs.org The resulting DNA, containing the 5-amino-dU analogue, undergoes a selective chemical reaction with potassium permanganate (B83412), leading to strand cleavage at the position of the analogue. nih.govacs.org This allows researchers to identify the specific nucleotides that are in close contact with a binding protein, as the protein can interfere with the chemical cleavage at those sites. This technique offers performance similar to the previously used 5-hydroxy-dU, but 5-amino-dU is incorporated more readily during enzymatic polymerization. nih.govacs.org

More broadly, chemical cross-linking, in conjunction with mass spectrometry, is a powerful technique for identifying the specific amino acids and nucleotide residues at the interface of a protein-nucleic acid complex. nih.govbiorxiv.org While UV cross-linking is a common method, chemical cross-linkers provide complementary information and can increase the yield of cross-linked products. biorxiv.orgglenresearch.com

Structural and Conformational Studies of Nucleic Acids

The introduction of modified nucleosides like 5-amino-2'-deoxyuridine can influence the local and global structure of DNA. This property is exploited to study and manipulate the conformation of nucleic acids for various research purposes.

Conformational Analysis of Nucleosides and Oligonucleotides (e.g., Glycosidic Bond Angles, Sugar Pucker Conformations)

The conformation of a nucleoside is described by several parameters, including the torsion angle around the glycosidic bond (χ) and the pucker of the sugar ring. The glycosidic bond connects the nucleobase to the sugar, and its rotation determines the syn or anti conformation. colostate.eduresearchgate.net The sugar pucker describes the three-dimensional shape of the deoxyribose ring, which is typically found in either a C2'-endo (B-form DNA) or C3'-endo (A-form DNA) conformation. colostate.edunih.govx3dna.org

Studies on C5-amino-modified 2'-deoxyuridines have shown that they generally adopt the expected anti-conformation for the nucleoside. nih.govnih.gov This is typical for pyrimidines due to steric hindrance. colostate.edu The deoxyribose ring of these analogues predominantly exhibits a C2'-endo sugar pucker. nih.govnih.gov

| Parameter | Description | Observed in 5-Amino-2'-deoxyuridine Derivatives |

| Glycosidic Bond Angle (χ) | Rotation around the N-glycosidic bond, resulting in syn or anti conformations. | Predominantly anti conformation. nih.govnih.gov |

| Sugar Pucker | The out-of-plane conformation of the furanose ring atoms. | Predominantly C2'-endo conformation. nih.govnih.gov |

Investigation of Sequence-Specific DNA Bending

The incorporation of modified nucleosides can induce or alter the bending of the DNA helix. The C5-amino-modified analogues of 2'-deoxyuridine (B118206) have been utilized in studies investigating sequence-specific DNA bending. nih.govnih.gov The nature of the substituent at the C5 position can influence the local DNA structure and its flexibility, providing insights into how specific DNA sequences adopt bent conformations, which is often crucial for their interaction with proteins.

Stabilization of Triple-Helix Forming Oligonucleotides and Other Nucleic Acid Structures

Triple-helix forming oligonucleotides (TFOs) are short strands of DNA that can bind in the major groove of a DNA duplex, forming a triplex structure. These structures have potential applications in gene targeting and regulation. The stability of DNA triplexes is a significant challenge, particularly at physiological pH.

The incorporation of C5-amino-modified 2'-deoxyuridine analogues into TFOs has been shown to significantly affect their stability. nih.govnih.gov The introduction of a positive charge at physiological pH via the amino group can be beneficial. Specifically, oligonucleotides containing a 5-propargylamino-2'-deoxyuridine analogue exhibit the highest stability, especially at a lower pH. nih.govnih.gov In contrast, analogues with propyl or Z-alkenyl linkers can destabilize the triple helix. nih.govnih.gov

Genomic Analysis and High-Resolution Mapping

The ability to precisely map molecular interactions within the genome is crucial for understanding gene regulation and function. 5-amino-2'-deoxyuridine has emerged as a valuable tool in several high-resolution mapping techniques, offering advantages over previously used analogues.

Template-Directed Interference (TDI) Footprinting for Protein-DNA Interaction Mapping

Template-Directed Interference (TDI) footprinting is a powerful biochemical method used to identify the specific DNA bases that are in close contact with a protein in a sequence-specific complex, at the resolution of a single nucleotide. nih.gov The technique involves enzymatically incorporating nucleoside analogues into a DNA sequence. These analogues, while maintaining the base-pairing properties of their natural counterparts, possess structural modifications that can interfere with protein binding. nih.gov Subsequent chemical cleavage at the positions of the incorporated analogues reveals the precise locations of protein-DNA contacts. nih.gov

Initially, 5-hydroxy-2'-deoxyuridine (B1206715) (5-hydroxy-dU) was utilized as the thymidine (B127349) (T) analogue in TDI footprinting. However, it was discovered that 5-amino-2'-deoxyuridine (5-amino-dU) offers significant improvements. nih.gov The 5'-triphosphate form of 5-amino-dU is readily incorporated into DNA by Taq DNA polymerase. nih.govnih.gov While its performance in interference footprints is comparable to 5-hydroxy-dU, 5-amino-dU demonstrates superior behavior during the polymerase chain reaction (PCR) amplification steps required by the TDI protocol, especially under more demanding conditions. nih.gov

The utility of 5-amino-dU as an interference probe was validated using the Ada protein/ada promoter complex from E. coli. nih.govnih.gov In these experiments, 5-amino-dU was shown to effectively interfere with protein binding, allowing for the precise mapping of interaction sites. nih.gov The polar 5-amino group of the analogue is less favorable for the hydrophobic contacts that a protein might make with the 5-methyl group of thymidine. nih.gov Furthermore, the C4 carbonyl group, which is available for hydrogen bonding in thymine, is involved in an intramolecular hydrogen bond with the adjacent 5-amino group in 5-amino-dU, further disrupting potential protein interactions. nih.gov Due to its enhanced incorporation efficiency and robust performance in PCR, 5-amino-dU is now recommended as the preferred thymidine analogue for TDI footprinting experiments. nih.gov

Table 1: Comparison of Thymidine Analogues in TDI Footprinting

| Feature | 5-hydroxy-2'-deoxyuridine (5-hydroxy-dU) | 5-amino-2'-deoxyuridine (5-amino-dU) |

|---|---|---|

| Incorporation by Taq Polymerase | Standard | More readily incorporated nih.govnih.gov |

| Interference Performance | Effective | Similar to 5-hydroxy-dU nih.gov |

| PCR Amplification | Can be problematic under demanding conditions | Robust, even with uniform incorporation nih.gov |

| Mechanism of Interference | Structural alteration at the 5-position | Structural alteration and altered hydrogen bonding potential nih.gov |

Methodologies for Single-Nucleotide Polymorphism (SNP) Detection

Single-Nucleotide Polymorphisms (SNPs) represent variations at a single base pair in the DNA sequence and are the most common type of genetic variation in the human genome. nih.govyoutube.com Accurate and high-throughput SNP detection is critical for genetic mapping, disease association studies, and personalized medicine. nih.govnih.gov A variety of methods have been developed for SNP genotyping, many of which rely on the principles of PCR and hybridization. youtube.comyoutube.com

Common SNP detection methodologies include:

Allele-Specific PCR (AS-PCR) or Amplification Refractory Mutation System (ARMS): This method uses primers designed to be specific for one allele. A mismatch at the 3' end of the primer dramatically reduces amplification efficiency, allowing for the discrimination between alleles. youtube.com

High-Resolution Melting (HRM) Analysis: This technique analyzes the melting behavior of a DNA fragment. Different alleles will have slightly different melting temperatures (Tm) due to the sequence variation, which can be detected by monitoring fluorescence changes. youtube.com

TaqMan Assays: These assays utilize allele-specific fluorescently labeled probes. During PCR, the probe hybridizes to its target sequence and is subsequently cleaved by the 5' nuclease activity of Taq polymerase, releasing the fluorophore and generating a signal. youtube.combiorxiv.org

While the literature describes the use of various modified nucleosides in SNP detection, for instance to enhance the specificity of primer extension or for mass spectrometry-based methods nih.gov, a specific, established role for 5-amino-2'-deoxyuridine free base in mainstream SNP detection methodologies is not prominently documented in the reviewed research.

Application in Short Tandem Repeat (STR) Polymorphism Analysis

Short Tandem Repeats (STRs) are regions of the genome consisting of short, repeated DNA sequences, typically 2-6 base pairs in length. youtube.comyoutube.com The number of repeats at a given STR locus is highly variable among individuals, making STRs powerful polymorphic markers for human identification in forensic science, paternity testing, and population genetics. nih.govsjsu.edu

The analysis of STR polymorphisms generally involves the following steps:

PCR Amplification: Primers flanking the STR locus are used to amplify the repeat region from a DNA sample. Fluorescent dyes are often attached to the primers.

Fragment Separation: The resulting PCR products, which differ in length based on the number of repeats, are separated by size using capillary electrophoresis.

Detection and Genotyping: A laser excites the fluorescent dyes, and a detector captures the emitted light. The size of the fragments is determined by comparison to a known size standard, and the individual's genotype at that locus is identified.

The core of STR analysis lies in the length variation of the amplified fragments. youtube.com While modified nucleotides can be used in various molecular biology techniques, the reviewed scientific literature does not indicate a specific application or necessity for this compound in the standard protocols for STR polymorphism analysis. The focus remains on the accurate amplification of the native DNA sequence and the subsequent size-based detection of the alleles.

Utility in Genome Sequence Assembly Research

Genome sequence assembly is the computational process of aligning and merging fragments of a much longer DNA sequence in order to reconstruct the original, complete genome. This is a fundamental step in genomics, following the initial sequencing of DNA, which typically produces short reads of the genetic information.

The process generally involves:

Overlap Detection: Identifying overlapping regions between the short sequence reads.

Layout: Ordering the reads into a contiguous sequence (a contig) based on the overlaps.

Consensus: Deriving the most likely DNA sequence for the contig.

Challenges in genome assembly arise from repetitive sequences, sequencing errors, and gaps in coverage. While various biochemical and computational strategies are employed to overcome these hurdles, there is no evidence in the surveyed literature to suggest a direct role for this compound in the standard methodologies of genome sequence assembly. The process primarily relies on the computational analysis of sequence data generated from native DNA. However, related amino-modified nucleotides have been shown to be incorporated by DNA polymerases, and subsequent cleavage at these modified sites can generate sequence ladders, a procedure with potential utility in genomic sequence analysis.

Functional Nucleic Acids: Aptamers and Catalysts

Beyond their role as passive carriers of genetic information, nucleic acids can be engineered to perform specific functions, such as binding to target molecules or catalyzing chemical reactions. 5-amino-2'-deoxyuridine and its derivatives have proven useful in the development of these functional nucleic acids.

Incorporation into SELEX Procedures for Aptamer Development

Aptamers are short, single-stranded DNA or RNA molecules that can fold into specific three-dimensional structures, allowing them to bind to a wide range of target molecules—including proteins, small molecules, and cells—with high affinity and specificity. They are generated through an in vitro selection process called Systematic Evolution of Ligands by Exponential Enrichment (SELEX). The SELEX process involves iterative rounds of binding, partitioning, and amplification to isolate high-affinity sequences from a large, random library of oligonucleotides.

To enhance the chemical diversity and functional potential of nucleic acid libraries, modified nucleotides can be incorporated during the SELEX procedure. nih.gov The introduction of functional groups not found in natural DNA can lead to aptamers with improved binding properties, stability, and novel functionalities. For instance, the incorporation of modifications at the 5-position of pyrimidines, such as the introduction of hydrophobic groups like benzyl (B1604629) or amino acid-like side chains, has been shown to result in aptamers with significantly improved binding affinities. nih.gov

While direct studies detailing the incorporation of this compound into SELEX are not extensively covered in the provided search results, the principle of using modified uridines is well-established. For example, derivatives like 5-(N-benzylcarboxyamide)-2′-deoxyuridine have been successfully used in SELEX to generate aptamers with enhanced binding to cancer cells. nih.gov The amino group on 5-amino-2'-deoxyuridine provides a reactive handle for further chemical modification, suggesting its potential as a precursor for creating more complex modified bases for use in SELEX protocols. The incorporation of C5-amino-modified 2'-deoxyuridines has been applied to the functionalization of nucleic acid aptamers.

Table 2: Mentioned Chemical Compounds

| Compound Name | Abbreviation |

|---|---|

| 5-amino-2'-deoxyuridine | 5-amino-dU |

| 5-amino-2'-deoxyuridine 5'-triphosphate | 5-amino-dUTP |

| 5-hydroxy-2'-deoxyuridine | 5-hydroxy-dU |

| Deoxythymidine | T |

| 5-(N-benzylcarboxyamide)-2′-deoxyuridine | 5-BzdU |

| 5-aza-2'-deoxycytidine |

Enhancing Catalytic Properties of Nucleic Acid Enzymes

The strategic incorporation of modified nucleosides into nucleic acid enzymes, such as DNAzymes and ribozymes, represents a key avenue for enhancing their catalytic prowess. The introduction of functional groups not present in the canonical DNA and RNA bases can augment the structural and catalytic repertoire of these enzymes. Among these modifications, the introduction of an amino group at the C5 position of uracil (B121893), creating 5-amino-2'-deoxyuridine, has been explored as a means to functionalize nucleic acid catalysts. nih.govnih.gov

The primary amino group at the C5 position of uracil can serve as a versatile chemical handle. This functionalization is of significant interest for the in vitro selection of novel deoxyribozymes. nih.gov By replacing natural thymidine triphosphate with C5-modified 2'-deoxyuridine triphosphate analogues during the generation of DNA libraries, researchers can select for DNAzymes with novel or enhanced catalytic activities. nih.gov The amino group can be further conjugated with other functionalities, such as imidazole (B134444) groups, to expand the chemical space available for catalysis. nih.gov

Research has focused on synthesizing various C5-amino-modified 2'-deoxyuridine analogues with linkers of differing lengths and rigidities to systematically study their impact on nucleic acid properties. nih.gov These studies have shown that the nature of the linker tethering the amino group to the uracil base is critical. For instance, analogues with rigid alkynyl and E-alkenyl linkers are recognized by DNA polymerases and can be successfully incorporated into DNA strands, whereas those with more flexible alkyl or Z-alkenyl linkers are not suitable substrates. nih.gov This selectivity underscores the importance of the modified nucleotide's conformation for its enzymatic incorporation and subsequent function within a catalytic core.

While the primary application of 5-amino-2'-deoxyuridine and its derivatives in this context has been for the development of new catalysts through selection, the amino group itself can potentially contribute directly to catalysis. nih.govnih.gov An amino group can be protonated at physiological pH, introducing a positive charge that can facilitate catalysis through electrostatic interactions, aid in the coordination of metal cofactors, or participate in acid-base catalysis. nih.gov For example, in group II intron ribozymes, the exocyclic amine of a critical guanosine (B1672433) residue has been shown to be involved in interactions that stabilize the enzyme's structure, highlighting the importance of such functional groups in the catalytic core. nih.gov

Although direct studies detailing the systematic replacement of a standard uridine (B1682114) with this compound in an existing DNAzyme or ribozyme and quantifying the resulting change in catalytic efficiency are not extensively documented, the available research strongly supports the potential of this modification. The successful incorporation of C5-amino-functionalized uridines into nucleic acids paves the way for selecting novel catalysts and potentially fine-tuning the activity of known nucleic acid enzymes.

Table 1: Properties of C5-Amino-Modified 2'-Deoxyuridine Analogues

| Analogue | Linker Type | pKa | Substrate for Taq Polymerase? | Reference |

| 5-(3-Aminopropyl)-2'-deoxyuridine | Alkyl | 10.0 | No | nih.govnih.gov |

| 5-(Z-3-Aminopropenyl)-2'-deoxyuridine | Z-Alkenyl | - | No | nih.govnih.gov |

| 5-(E-3-Aminopropenyl)-2'-deoxyuridine | E-Alkenyl | - | Yes | nih.govnih.gov |

| 5-(3-Aminopropynyl)-2'-deoxyuridine | Alkynyl | 8.5 | Yes | nih.govnih.gov |

| 5-[3-(Trifluoroacetamido)propynyl]-2'-deoxyuridine | Alkynyl (protected amine) | - | Yes | nih.gov |

Analytical and Characterization Techniques in 5 Amino 2 Deoxyuridine Free Base Research

Spectroscopic Analysis of Modified Nucleosides and Nucleic Acids

Spectroscopic techniques are indispensable for probing the molecular structure and concentration of 5-amino-2'-deoxyuridine (B1199347). These methods rely on the interaction of electromagnetic radiation with the molecule to provide detailed information about its atomic composition and conformation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C) for Structural Elucidation and Conformational Parameters

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the detailed structural analysis of 5-amino-2'-deoxyuridine. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments, such as COSY, HSQC, and HMBC, are employed to unequivocally assign the chemical shifts of all proton (¹H) and carbon (¹³C) atoms within the molecule. nih.gov This comprehensive assignment confirms the identity and purity of the synthesized compound.

The chemical shifts of the protons and carbons are sensitive to their local electronic environment, providing valuable information about the molecule's three-dimensional structure and conformation. For instance, the coupling constants between protons, observable in ¹H NMR spectra, can be used to determine the sugar pucker conformation of the deoxyribose ring, a key determinant of nucleic acid structure. While specific NMR data for 5-amino-2'-deoxyuridine is not extensively detailed in the provided results, data for the related compound 2'-deoxyuridine (B118206) is available and serves as a reference. chemicalbook.com For example, in the ¹H NMR spectrum of 2'-deoxyuridine in D₂O, distinct signals are observed for the protons of the base and the sugar moiety. chemicalbook.com

Table 1: Representative ¹H NMR Chemical Shift Assignments for 2'-Deoxyuridine This table is based on data for the related compound 2'-deoxyuridine and serves as an illustrative example. Actual shifts for 5-amino-2'-deoxyuridine may vary.

| Proton | Chemical Shift (ppm) |

| H-6 | 7.866 |

| H-1' | 6.280 |

| H-5 | 5.885 |

| H-3' | 4.473 |

| H-4' | 4.060 |

| H-5' | 3.846 |

| H-5'' | 3.775 |

| H-2' | 2.42 |

| H-2'' | 2.38 |

| Data sourced from ChemicalBook (2023). chemicalbook.com |

The ability of NMR to provide atomic-level structural information makes it an essential technique for characterizing modified nucleosides like 5-amino-2'-deoxyuridine and for studying their incorporation into and effect on nucleic acid structures. nih.gov

Ultraviolet-Visible (UV-Vis) Spectrophotometry for Concentration and Purity Assessment

Ultraviolet-Visible (UV-Vis) spectrophotometry is a fundamental technique for the quantification and purity assessment of 5-amino-2'-deoxyuridine. The pyrimidine (B1678525) ring of the nucleoside contains a chromophore that absorbs UV light at a specific wavelength. acs.org The amount of light absorbed is directly proportional to the concentration of the compound in solution, a relationship described by the Beer-Lambert law.

While the specific maximum absorption wavelength (λmax) for 5-amino-2'-deoxyuridine is not explicitly stated in the provided results, it is known that its chromophore is destroyed upon treatment with potassium permanganate (B83412). acs.org For related compounds, such as 5-alkynyl-2'-deoxyuridines, UV-Vis spectra show characteristic absorption maxima. For example, 5-(cyclopropylethynyl)-2'-deoxyuridine exhibits a shoulder at 226 nm and a maximum at 296 nm in methanol. nih.gov This property is crucial for determining the concentration of solutions containing 5-amino-2'-deoxyuridine and for monitoring its purity during synthesis and purification. nih.gov The presence of impurities with different UV absorption profiles can be readily detected. researchgate.net The technique is also used to monitor the stability of the nucleoside under various conditions. acs.org

Fluorescence Spectroscopy for Labeled Derivatives

While 5-amino-2'-deoxyuridine itself is not inherently fluorescent, its amino group provides a convenient handle for the attachment of fluorescent labels. This chemical modification allows for the use of highly sensitive fluorescence spectroscopy to detect and track the modified nucleoside in various applications.

For instance, derivatives of aminopyridines, which share the amino functional group, have been shown to exhibit fluorescence with emission maxima (λem) in the range of 400-485 nm. mdpi.com The fluorescent properties, including the quantum yield (Φ), are dependent on the specific chemical structure of the derivative. mdpi.com Similarly, 5-ethynyl-2'-deoxyuridine (B1671113) (EdU), an analogue of thymidine (B127349), can be detected via click chemistry with a fluorescent azide, enabling detailed cell cycle analysis through flow cytometry. nih.gov This approach, known as EdU-Coupled Fluorescence Intensity (E-CFI) analysis, highlights the utility of fluorescently labeling nucleoside analogues for biological research. nih.gov The ability to introduce a fluorescent probe at the 5-position of the uracil (B121893) base makes 5-amino-2'-deoxyuridine a potentially valuable tool for creating fluorescently labeled DNA for various molecular biology applications.

Chromatographic Methodologies for Isolation and Purity Assessment

Chromatographic techniques are central to the isolation and purification of 5-amino-2'-deoxyuridine from reaction mixtures and for the rigorous assessment of its purity. These methods separate molecules based on their differential distribution between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis and purification of 5-amino-2'-deoxyuridine and its derivatives. sigmaaldrich.com The method's high resolution and sensitivity make it ideal for separating the target compound from starting materials, byproducts, and any degradation products. nih.gov

In the context of 5-amino-2'-deoxyuridine, HPLC analysis has been used to confirm its stability, for instance, showing that it can withstand multiple cycles of thermal cycling in a polymerase chain reaction (PCR) buffer. acs.org HPLC systems equipped with a UV detector are commonly employed, allowing for the quantification of the separated compounds based on their UV absorbance. nih.gov The choice of column and mobile phase is critical for achieving optimal separation. For nucleosides and their analogues, C18 columns are frequently used. nih.govnih.gov

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purification and Analysis

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a specific and powerful mode of HPLC that is particularly well-suited for the separation and purification of polar molecules like 5-amino-2'-deoxyuridine. sielc.comnih.gov In RP-HPLC, the stationary phase is nonpolar (e.g., octadecyl silica), and the mobile phase is polar (typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol). tosohbioscience.com

This technique separates molecules based on their hydrophobicity; less polar compounds are retained longer on the column. tosohbioscience.com RP-HPLC can be used for both analytical and preparative purposes. Analytically, it is used to determine the purity of a sample with high accuracy. nih.gov For preparative applications, RP-HPLC can be scaled up to isolate larger quantities of the purified compound. sielc.com The mobile phase composition, including the use of buffers and ion-pairing agents, can be optimized to achieve the desired separation of 5-amino-2'-deoxyuridine from closely related compounds. sielc.comnih.govresearchgate.net

Mass Spectrometric Characterization

Mass spectrometry is a powerful tool for the analysis of 5-amino-2'-deoxyuridine, providing precise information on its molecular weight and enabling its quantification in various samples. Different ionization techniques can be employed, each with specific advantages for the analysis of this modified nucleoside.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Weight Confirmation

Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique that is exceptionally well-suited for determining the molecular weight of polar, thermally labile molecules like 5-amino-2'-deoxyuridine. In this method, a solution of the analyte is passed through a highly charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions of the analyte. A key advantage of ESI-MS is that it typically produces intact molecular ions with minimal fragmentation, which simplifies the interpretation of the resulting mass spectrum.

For 5-amino-2'-deoxyuridine free base, with a chemical formula of C₉H₁₃N₃O₅, the expected monoisotopic mass is 243.0855 g/mol . In positive ion mode ESI-MS, the compound is expected to be detected as the protonated molecule [M+H]⁺.

Table 1: Theoretical ESI-MS Data for this compound

| Parameter | Value |

| Chemical Formula | C₉H₁₃N₃O₅ |

| Monoisotopic Mass (M) | 243.0855 Da |

| Expected Ion (Positive Mode) | [M+H]⁺ |

| Expected m/z | 243.0855 + 1.0073 = 244.0928 |

This precise mass measurement allows for the unambiguous confirmation of the compound's identity in a given sample.

Atmospheric Pressure Chemical Ionization Mass Spectrometry (APCI-MS) for Quantitative Analysis

Atmospheric pressure chemical ionization (APCI-MS) is another soft ionization technique that can be utilized for the analysis of 5-amino-2'-deoxyuridine. APCI is particularly effective for compounds that are polar to moderately non-polar and are thermally stable. labx.com The process involves vaporizing the analyte and a solvent in a heated nebulizer. A corona discharge then ionizes the solvent molecules, which in turn ionize the analyte molecules through gas-phase reactions. nationalmaglab.org

While direct quantitative analysis of this compound using APCI-MS is not extensively documented in the literature, the technique has been successfully applied to the analysis of other nucleoside analogs, such as 5-ethyl-2'-deoxyuridine. This suggests that APCI-MS is a viable method for the quantitative determination of 5-amino-2'-deoxyuridine. The technique is known for its robustness and compatibility with high-performance liquid chromatography (HPLC), making it suitable for analyzing complex mixtures. For quantitative studies, a stable isotope-labeled internal standard of 5-amino-2'-deoxyuridine would typically be employed to ensure high accuracy and precision.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for separating and identifying volatile and thermally stable compounds. However, due to the polar nature and low volatility of 5-amino-2'-deoxyuridine, direct analysis by GC-MS is not feasible. nih.gov To make it amenable to GC-MS analysis, the compound must first be chemically modified through a process called derivatization.

Silylation is a common derivatization technique for compounds containing active hydrogen atoms, such as those in hydroxyl and amino groups. nih.gov Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) can be used to replace the active hydrogens with trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) groups, respectively. This process increases the volatility and thermal stability of the analyte, allowing it to be analyzed by GC-MS. The resulting mass spectrum will exhibit characteristic fragmentation patterns of the silylated derivative, which can be used for its identification and quantification.

Table 2: Hypothetical GC-MS Derivatization of this compound

| Derivatization Reagent | Reactive Groups on Analyte | Derivative Formed | Expected Increase in Molecular Weight |

| BSTFA | -NH₂, 3'-OH, 5'-OH | Tris-TMS-5-amino-2'-deoxyuridine | 3 x 72.06 = 216.18 Da |

| MTBSTFA | -NH₂, 3'-OH, 5'-OH | Tris-TBDMS-5-amino-2'-deoxyuridine | 3 x 114.10 = 342.30 Da |

Electrophoretic Separation and Detection Techniques

Electrophoretic techniques are indispensable for the analysis of nucleic acids, including those that have been modified with 5-amino-2'-deoxyuridine. These methods separate molecules based on their size and charge, providing valuable information about the integrity and properties of DNA and RNA fragments.

Polyacrylamide Gel Electrophoresis (PAGE) for DNA/RNA Fragment Analysis

Polyacrylamide gel electrophoresis (PAGE) is a high-resolution technique used to separate DNA and RNA fragments. It is particularly well-suited for the analysis of oligonucleotides containing modified bases like 5-amino-2'-deoxyuridine. Research has shown that 5-amino-2'-deoxyuridine 5'-triphosphate can be incorporated into DNA by DNA polymerases. acs.orgsigmaaldrich.com The resulting modified DNA can be analyzed using PAGE to confirm its synthesis and to study its interactions with proteins.

In techniques such as footprinting analysis, DNA fragments containing 5-amino-2'-deoxyuridine are separated on denaturing polyacrylamide gels. acs.org These gels, which typically contain urea, are capable of resolving DNA fragments that differ in length by just a single nucleotide. This high resolution is essential for identifying the precise location of the modified base and for studying its effect on DNA structure and protein binding. The migration of the modified DNA fragments on the gel provides direct evidence of the successful incorporation of 5-amino-2'-deoxyuridine and allows for the detailed characterization of its biochemical properties within a nucleic acid context. Studies on oligonucleotides with other C5-modified pyrimidines have also extensively used PAGE to assess the purity and properties of the synthesized molecules. researchgate.netnih.gov

Q & A

Q. What are the validated synthetic routes for 5-amino-2'-deoxyuridine free base, and how do reaction conditions influence yield and purity?

Methodological Answer: Synthesis typically involves nucleoside modification via amination of 2'-deoxyuridine derivatives. A common approach includes protecting the sugar moiety (e.g., using trimethylsilyl groups) before introducing the amino group at the 5-position. Reaction conditions such as temperature (optimized at 60–80°C), solvent polarity (e.g., DMF or acetonitrile), and catalyst choice (e.g., palladium or copper-based catalysts) critically impact yield and purity. Post-synthesis purification via column chromatography or HPLC is essential to isolate the free base form .

Q. How can researchers detect and quantify 5-amino-2'-deoxyuridine incorporation into DNA in vitro?

Methodological Answer: Immunofluorescence using monoclonal antibodies (mAbs) specific for modified nucleosides is a primary method. For example, mAbs developed for bromodeoxyuridine (BrdU) can be adapted with cross-reactivity testing. Fluorescence-activated cell sorting (FACS) or confocal microscopy enables cell-by-cell analysis. Alternatively, HPLC-MS/MS provides quantitative data with sensitivity down to 0.1 nM, ideal for pharmacokinetic studies .

Q. What factors affect the stability of this compound in aqueous solutions?

Methodological Answer: Stability is pH-dependent: the compound degrades rapidly under acidic conditions (pH < 4) due to glycosidic bond hydrolysis. Neutral to slightly basic buffers (pH 7–8) enhance stability. Light exposure accelerates decomposition; thus, storage in amber vials at –20°C is recommended. Lyophilization in inert atmospheres (e.g., nitrogen) preserves long-term integrity .

Q. What are the established protocols for evaluating the antiviral activity of 5-amino-2'-deoxyuridine analogs?

Methodological Answer: Standard assays include plaque reduction assays against herpesviruses (e.g., HSV-1) or coronaviruses. Cells are pretreated with the compound, infected with the virus, and viral replication is quantified via RT-PCR or cytopathic effect (CPE) scoring. EC50 values are calculated using dose-response curves. Positive controls (e.g., acyclovir) and cytotoxicity assays (e.g., MTT) are mandatory to confirm selectivity .

Q. How does the amino group at the 5-position alter the base-pairing properties of 2'-deoxyuridine?

Methodological Answer: The amino group increases hydrogen-bonding potential, allowing non-canonical base pairing. Computational modeling (e.g., DFT calculations) predicts preferential pairing with cytosine or guanine, disrupting DNA replication fidelity. Experimental validation via X-ray crystallography of DNA duplexes containing the analog confirms structural distortions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported antiviral efficacy data for 5-amino-2'-deoxyuridine across different studies?

Methodological Answer: Contradictions often arise from variability in assay conditions (e.g., cell lines, viral strains) or compound purity. A meta-analysis framework should include:

Standardization: Re-test the compound under uniform conditions (e.g., Vero cells for HSV-1).

Quality Control: Validate purity via NMR and HPLC.

Mechanistic Studies: Compare incorporation kinetics using radiolabeled analogs.

Data Reconciliation: Apply statistical tools (e.g., ANOVA) to identify outliers .

Q. What experimental designs are optimal for studying the immunomodulatory effects of 5-amino-2'-deoxyuridine in vivo?

Methodological Answer: Use murine models with controlled variables:

- Dose Escalation: Test 10–100 mg/kg doses intraperitoneally.

- Time-Course Analysis: Collect serum cytokines (e.g., IL-6, TNF-α) at 6, 12, and 24 hours.

- Flow Cytometry: Profile immune cell subsets (e.g., CD4+/CD8+ T cells) in splenocytes.

Include sham-treated controls and validate findings with knockout models (e.g., TLR4–/– mice) to isolate pathways .

Q. How can researchers differentiate between incorporation-dependent and -independent mechanisms of 5-amino-2'-deoxyuridine in DNA repair studies?

Methodological Answer:

Incorporation-Dependent: Use thymidine kinase-deficient (TK–) cells, which cannot phosphorylate nucleosides, to block DNA incorporation.

Independent Mechanisms: Assess direct enzyme inhibition (e.g., topoisomerase assays).

Omics Approaches: Compare transcriptomic profiles (RNA-seq) of TK+ vs. TK– cells post-treatment .

Q. What strategies mitigate off-target effects when using 5-amino-2'-deoxyuridine as a metabolic tracer in live-cell imaging?

Methodological Answer:

- Pulse-Chase Design: Limit exposure time (<30 minutes) to reduce cumulative toxicity.

- Click Chemistry Probes: Conjugate the analog with azide tags for selective visualization via bioorthogonal reactions.

- Dose Optimization: Titrate to the lowest effective concentration (e.g., 10 µM) using cytotoxicity assays .

Q. How do solvent interactions influence the crystallographic analysis of this compound?

Methodological Answer: Polar solvents (e.g., water or ethanol) stabilize the free base via hydrogen bonding but may introduce lattice defects. Single-crystal X-ray diffraction requires slow evaporation from DMSO/water (1:1) at 4°C. Compare solvent-free (melt-crystallized) vs. solvated forms to identify polymorphs. Density functional theory (DFT) models predict solvent interaction energies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.